2-(3-ACETYLAMINOPHENYL)-5-HYDROXYPYRIDINE
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Overview
Description
2-(3-Acetylaminophenyl)-5-hydroxypyridine is an organic compound that features both a pyridine ring and an acetylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylaminophenyl)-5-hydroxypyridine typically involves the following steps:
Formation of the Acetylaminophenyl Intermediate: This step involves the acetylation of 3-aminophenol using acetic anhydride in the presence of a base such as pyridine.
Coupling with Pyridine Derivative: The acetylaminophenyl intermediate is then coupled with a suitable pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylaminophenyl)-5-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(3-acetylaminophenyl)-5-pyridone.
Reduction: Formation of 2-(3-aminophenyl)-5-hydroxypyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Acetylaminophenyl)-5-hydroxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-acetylaminophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and acetylaminophenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminophenyl)-5-hydroxypyridine: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-(3-Acetylaminophenyl)-4-hydroxypyridine: Positional isomer with different chemical properties.
2-(4-Acetylaminophenyl)-5-hydroxypyridine: Another positional isomer with distinct reactivity.
Uniqueness
2-(3-Acetylaminophenyl)-5-hydroxypyridine is unique due to the specific positioning of the acetylaminophenyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(5-hydroxypyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)15-11-4-2-3-10(7-11)13-6-5-12(17)8-14-13/h2-8,17H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAQBXFPIJQUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692621 |
Source
|
Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-03-6 |
Source
|
Record name | N-[3-(5-Hydroxypyridin-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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